8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxadiazocine ring system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorophenyl isocyanate with a suitable amine to form the corresponding urea derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzoxadiazocine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide: This compound shares some structural similarities but differs in its functional groups and biological activities.
3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide: Another related compound with a different core structure and distinct chemical properties.
Uniqueness
8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its benzoxadiazocine ring system and the presence of both chloro and thioxo groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H15Cl2N3O2S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-18-14(16(24)21-11-5-2-9(19)3-6-11)15(22-17(26)23-18)12-8-10(20)4-7-13(12)25-18/h2-8,14-15H,1H3,(H,21,24)(H2,22,23,26) |
InChI Key |
RZEMBFRZQXCUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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